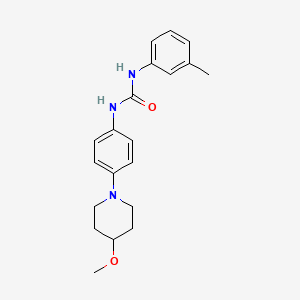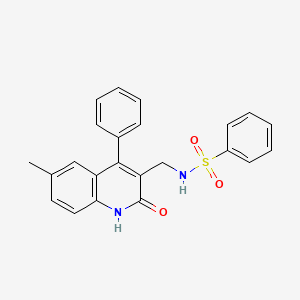
N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide, also known as L-732,138, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and insulin regulation.
作用机制
The mechanism of action of N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide involves the inhibition of DPP-IV, which is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion, suppress glucagon secretion, and enhance glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide include improved glucose tolerance, increased insulin secretion, enhanced insulin sensitivity, and reduced hepatic glucose production. Moreover, this compound has been shown to have anti-inflammatory and anti-oxidative properties, which may contribute to its beneficial effects on glucose metabolism and insulin regulation.
实验室实验的优点和局限性
The advantages of using N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide in lab experiments include its high potency and specificity for DPP-IV inhibition, its well-characterized mechanism of action, and its availability as a commercial product. However, the limitations of using this compound include its relatively high cost and the potential for off-target effects on other enzymes or receptors.
未来方向
There are several future directions for the research on N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide. One direction is to investigate the long-term effects of DPP-IV inhibition on glucose metabolism, insulin secretion, and insulin sensitivity in animal models and human subjects. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, the development of new DPP-IV inhibitors with improved potency, selectivity, and safety profiles is an ongoing area of research.
合成方法
The synthesis method of N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide involves the condensation of 6-methyl-2-oxo-4-phenyl-1,2-dihydro-quinoline-3-carbaldehyde with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain the final product.
科学研究应用
N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide has been widely used in scientific research as a tool to study the role of DPP-IV in glucose metabolism and insulin regulation. This compound has been used to investigate the effects of DPP-IV inhibition on glucose tolerance, insulin secretion, and insulin sensitivity in animal models and human subjects. Moreover, N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide has been used in the development of new drugs for the treatment of type 2 diabetes mellitus.
属性
IUPAC Name |
N-[(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-16-12-13-21-19(14-16)22(17-8-4-2-5-9-17)20(23(26)25-21)15-24-29(27,28)18-10-6-3-7-11-18/h2-14,24H,15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGFHXJHHFHCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)CNS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Bis[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2695544.png)
![N-cyclopentyl-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2695546.png)
![4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2695547.png)
![3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea](/img/structure/B2695548.png)

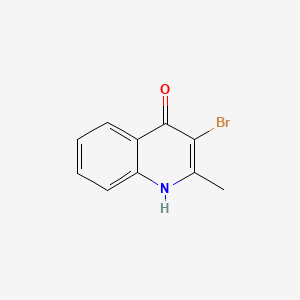
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2695554.png)
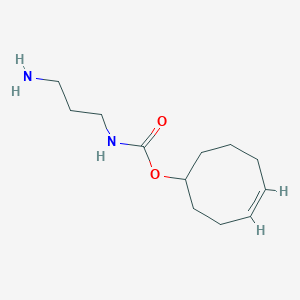
![2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2695558.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2695559.png)
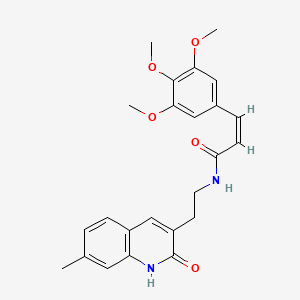
methanone](/img/structure/B2695561.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide](/img/structure/B2695563.png)
